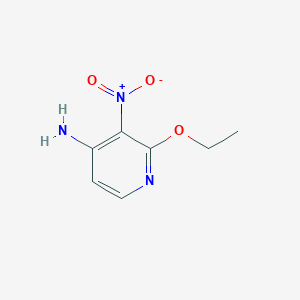

2-Ethoxy-3-nitropyridin-4-amine

Description

2-Ethoxy-3-nitropyridin-4-amine (C₇H₉N₃O₃, MW: 183.16 g/mol) is a pyridine derivative featuring an ethoxy group (-OCH₂CH₃) at position 2, a nitro group (-NO₂) at position 3, and an amine (-NH₂) at position 4.

Properties

IUPAC Name |

2-ethoxy-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-7-6(10(11)12)5(8)3-4-9-7/h3-4H,2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUMMNCANOQSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704511 | |

| Record name | 2-Ethoxy-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-67-7 | |

| Record name | 2-Ethoxy-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-nitropyridin-4-amine typically involves the nitration of 2-ethoxypyridine followed by amination. One common method involves the reaction of 2-ethoxypyridine with nitric acid to introduce the nitro group at the third position. The resulting 2-ethoxy-3-nitropyridine is then subjected to amination using ammonia or an amine source to obtain 2-Ethoxy-3-nitropyridin-4-amine .

Industrial Production Methods

Industrial production of 2-Ethoxy-3-nitropyridin-4-amine may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-nitropyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Reduction: The reduction of the nitro group results in the formation of 2-ethoxy-3-aminopyridin-4-amine.

Substitution: Substitution of the ethoxy group can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-Ethoxy-3-nitropyridin-4-amine serves as a precursor in the synthesis of more complex organic molecules. Its nitro group can be reduced to an amino group, leading to derivatives such as 2-ethoxy-3-aminopyridin-4-amine, which are valuable in further chemical transformations .

Substitution Reactions

The compound can undergo various substitution reactions. For instance, the ethoxy group can be substituted with different nucleophiles, yielding a range of derivatives that can be utilized in different chemical contexts . This versatility makes it a key intermediate in organic synthesis.

Biological Research

Enzyme Inhibition Studies

In biological contexts, 2-Ethoxy-3-nitropyridin-4-amine has been employed as a probe for studying enzyme inhibition. Its structural properties allow researchers to investigate interactions with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Pharmaceutical Development

Recent studies have highlighted the potential of nitropyridine derivatives, including 2-Ethoxy-3-nitropyridin-4-amine, in developing new pharmaceutical agents. For instance, derivatives have been designed to target ROS1 and ALK mutations associated with non-small cell lung cancer (NSCLC), demonstrating promising inhibitory activity against resistant mutations .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, 2-Ethoxy-3-nitropyridin-4-amine is used in the production of agrochemicals and dyes. Its ability to participate in various chemical reactions makes it suitable for synthesizing compounds used in agriculture and colorants for textiles .

Case Study 1: Synthesis of Novel Derivatives

A study investigated the synthesis of novel 2-amino pyridine derivatives from 2-Ethoxy-3-nitropyridin-4-amine, focusing on their biological activity against cancer cell lines. The derivatives were synthesized through targeted modifications of the nitro group and subsequent biological assays showed enhanced activity compared to the parent compound .

| Compound | Yield (%) | IC50 (µM) | Target |

|---|---|---|---|

| Derivative A | 82 | 15 | ROS1 |

| Derivative B | 75 | 10 | ALK |

Case Study 2: Enzyme Inhibition

Another research focused on using 2-Ethoxy-3-nitropyridin-4-amine to study its effect on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited the enzyme at micromolar concentrations, suggesting potential for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy and amine groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key structural analogs differ in substituent type, position, and chain length, leading to variations in physicochemical properties:

Table 1: Structural and Molecular Comparison

Electronic and Steric Effects

- Ethoxy vs.

- Nitro Group Positioning: The nitro group at position 3 (meta to the amine at position 4) creates electron-withdrawing effects, stabilizing the ring but reducing nucleophilic susceptibility at adjacent positions.

- Bulkier Substituents : Compounds like N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine exhibit steric hindrance due to the benzylpiperidinyl group, which may reduce reactivity in substitution reactions compared to smaller substituents like ethoxy .

Crystallographic and Computational Insights

- Crystal Packing : 4-Methyl-3-nitropyridin-2-amine exhibits hydrogen bonding between the amine and nitro groups, stabilizing its crystal lattice. The ethoxy group in the target compound may introduce additional van der Waals interactions, affecting solubility and melting points .

Biological Activity

2-Ethoxy-3-nitropyridin-4-amine is a compound that exhibits significant biological activity due to its unique structural features. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Ethoxy-3-nitropyridin-4-amine is , with a molecular weight of approximately 170.18 g/mol. The compound features an ethoxy group at the second position and a nitro group at the third position of the pyridine ring, which significantly influences its reactivity and biological interactions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.18 g/mol |

| Functional Groups | Ethoxy, Nitro |

| Chemical Class | Nitropyridine |

The biological activity of 2-Ethoxy-3-nitropyridin-4-amine primarily arises from the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biological molecules, influencing their activity. The ethoxy and amine groups facilitate hydrogen bonding and electrostatic interactions with target proteins, potentially leading to enzyme inhibition or modulation of biological pathways .

Key Mechanisms:

- Enzyme Inhibition : The nitro group can deactivate certain enzymes by interacting with nucleophilic sites within their active sites.

- Electrophilic Interactions : The compound may participate in electrophilic aromatic substitution reactions, enhancing its reactivity towards biological targets .

- Reduction Pathways : The nitro group can be reduced enzymatically to form various amine derivatives, which may exhibit different biological activities .

Biological Activities

Research indicates that compounds similar to 2-Ethoxy-3-nitropyridin-4-amine possess diverse biological activities, including:

- Antineoplastic Activity : Nitro compounds are known for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells .

- Antibiotic Properties : Studies have shown that nitro-containing compounds can exhibit antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Nitro derivatives may modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases .

Case Studies and Research Findings

- Anticancer Activity : A study explored the anticancer properties of nitro derivatives, including 2-Ethoxy-3-nitropyridin-4-amine. The results indicated that these compounds could inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .

- Antimicrobial Efficacy : Another research project assessed the antimicrobial activity of nitropyridines, revealing that 2-Ethoxy-3-nitropyridin-4-amine showed significant inhibitory effects against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .

- Mechanistic Insights : Investigations into the mechanism of action highlighted that the reduction of the nitro group plays a crucial role in determining the pharmacological profile of 2-Ethoxy-3-nitropyridin-4-amine, influencing its interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.